molecular formula C15H23BrN2O2 B5649820 1-(5-bromo-2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

1-(5-bromo-2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

Cat. No. B5649820
M. Wt: 343.26 g/mol
InChI Key: KEDKUNDQJRZHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazepane derivatives often involves multi-component reactions, including condensation and cyclization steps. A relevant approach might involve the Ugi reaction followed by intramolecular nucleophilic substitution, providing a general and efficient route to diazepane systems (Banfi et al., 2007). This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones with high efficiency, demonstrating the versatility of multi-component reactions in synthesizing complex diazepane derivatives.

Molecular Structure Analysis

The molecular structure of diazepane derivatives is characterized by a seven-membered ring containing two nitrogen atoms. Structural studies, such as X-ray crystallography, reveal that these compounds often adopt a twisted chair conformation, providing insights into their 3D arrangement and potential reactivity (Ramírez-Montes et al., 2012).

Chemical Reactions and Properties

Diazepane derivatives can undergo various chemical reactions, including photolysis and solvolysis, influenced by their substituents. For instance, the photochemistry of dimethoxybenzyl compounds, similar in structure to the compound of interest, involves solvolysis in alcohol solvents, indicating SN1 reactivity (DeCosta et al., 2000). These reactions highlight the chemical versatility and potential reactivity pathways of diazepane derivatives.

Physical Properties Analysis

The physical properties of diazepane derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined using techniques like melting point analysis, solubility testing, and X-ray crystallography.

Chemical Properties Analysis

The chemical properties of diazepane derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Studies on related compounds, such as the reactivity of oxotransferases with molybdenum(VI) dioxo complexes of bis(phenolate) ligands, provide insights into the reactivity patterns of diazepane derivatives and their potential as catalysts in epoxidation reactions (Mayilmurugan et al., 2011).

properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-17-5-4-6-18(8-7-17)11-12-9-13(16)15(20-3)10-14(12)19-2/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDKUNDQJRZHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Bromo-2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.